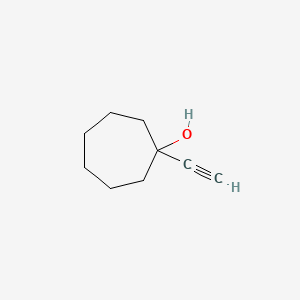

1-Ethynyl-1-cycloheptanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynylcycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-9(10)7-5-3-4-6-8-9/h1,10H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJJSXGDSZZUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182368 | |

| Record name | 1-Ethynyl-1-cycloheptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2809-78-1 | |

| Record name | 1-Ethynylcycloheptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-1-cycloheptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2809-78-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethynyl-1-cycloheptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Ethynyl-1-cycloheptanol chemical properties and structure

An In-depth Technical Guide to 1-Ethynyl-1-cycloheptanol: Chemical Properties, Structure, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development and materials science. This document delves into the core chemical properties, structural features, synthesis, and reactivity of this compound, offering field-proven insights into its practical applications.

Molecular Structure and Conformation

This compound possesses a unique molecular architecture, incorporating a seven-membered cycloheptane ring, a tertiary alcohol, and a terminal alkyne. This combination of functional groups imparts a rich and versatile chemical reactivity to the molecule. The central cycloheptane ring is not planar and exists in a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and chair forms. The presence of the bulky 1-ethynyl and 1-hydroxyl substituents influences the conformational preference, though a detailed conformational analysis of this specific molecule is not extensively reported in the literature. The ethynyl group provides a rigid, linear element, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.

The fundamental structural details are summarized below:

| Identifier | Value |

| CAS Number | 2809-78-1 |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| InChI Key | QKJJSXGDSZZUKI-UHFFFAOYSA-N |

| Canonical SMILES | C#CC1(O)CCCCCC1[1] |

Physicochemical Properties

This compound is typically a colorless liquid or a low-melting solid at room temperature. There is some discrepancy in the reported physical properties in the literature. It is advisable to consult the certificate of analysis from the specific supplier. It exhibits good solubility in a range of organic solvents, including ethers, alcohols, and benzene.[2]

| Property | Value | Source |

| Physical Form | Liquid or semi-solid or solid | |

| Melting Point | 13.5-14.0 °C | [2] |

| -35 to -30 °C | [2] | |

| Boiling Point | 90-92 °C (at 12 Torr) | [2] |

| 185-187 °C (at 760 Torr) | [2] | |

| Storage Temperature | 2-8 °C, sealed in a dry environment |

Synthesis of this compound

The most direct and widely employed synthetic route to this compound is the nucleophilic addition of an acetylide anion to cycloheptanone. This reaction, a variant of the Favorskii reaction, is a robust and efficient method for constructing tertiary propargyl alcohols.

Caption: Synthesis of this compound via Acetylide Addition.

Experimental Protocol: Synthesis via Ethynylation of Cycloheptanone

This protocol is a representative procedure based on established methods for the ethynylation of ketones.

Materials:

-

Cycloheptanone

-

Lithium acetylide, ethylenediamine complex

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add lithium acetylide, ethylenediamine complex (1.1 equivalents) and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of cycloheptanone (1.0 equivalent) in anhydrous THF to the cooled suspension over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.4 | s | 1H | Acetylenic proton (C≡C-H ) |

| ~ 1.9 - 1.5 | m | 12H | Cycloheptane ring protons (-CH₂ -) |

| ~ 1.8 | s (broad) | 1H | Hydroxyl proton (-OH ) |

Note: The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent. The cycloheptane protons will exhibit complex multiplets due to conformational mobility.

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 88 | Quaternary alkynyl carbon (-C ≡CH) |

| ~ 72 | Terminal alkynyl carbon (-C≡C H) |

| ~ 70 | Quaternary carbinol carbon (-C -OH) |

| ~ 40 - 20 | Cycloheptane ring carbons (-C H₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~ 3300 | Sharp, Medium | ≡C-H stretch (terminal alkyne) |

| ~ 2930, 2860 | Strong | C-H stretch (aliphatic) |

| ~ 2100 | Weak | C≡C stretch (alkyne) |

Mass Spectrometry (Electron Ionization)

The mass spectrum is expected to show a weak or absent molecular ion peak (M⁺˙ at m/z 138). Key fragmentation pathways would include the loss of a water molecule (M-18), an ethyl group (M-29), and cleavage of the cycloheptane ring. Common fragments observed for cycloheptanol derivatives include m/z 57 and 81.[3]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.

Caption: Reactivity of this compound.

Reactions of the Ethynyl Group:

-

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of palladium and copper catalysts to form disubstituted alkynes, a cornerstone reaction in the synthesis of complex organic molecules.

-

Click Chemistry: It is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles, which are important pharmacophores.

-

Hydration: Markovnikov hydration of the alkyne, typically catalyzed by mercury(II) salts, yields the corresponding methyl ketone.

-

Reduction: The alkyne can be selectively reduced to the corresponding alkene (using Lindlar's catalyst for the cis-alkene) or to the fully saturated ethyl group (using catalytic hydrogenation, e.g., with Pd/C).

Reactions of the Hydroxyl Group:

-

Esterification and Etherification: The tertiary alcohol can be converted to esters or ethers to introduce different functional groups or protecting groups.

-

Oxidation: While tertiary alcohols are resistant to oxidation under standard conditions, they can be cleaved under harsh oxidative conditions.

Applications in Research and Industry

Building Block in Organic Synthesis and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules. Its bifunctional nature allows for its incorporation into larger scaffolds through either the alkyne or the alcohol functionality, with the remaining group available for subsequent transformations. This makes it an attractive starting material for the synthesis of natural products, agrochemicals, and pharmaceutical intermediates.[2] The analogous 1-ethynyl-1-cyclohexanol is a known metabolite of the sedative ethinamate, suggesting potential applications of cycloheptanol derivatives in neuropharmacology.[4]

Catalyst Inhibitor in Silicone Formulations

A significant industrial application of the cyclohexyl analog, and by extension the cycloheptyl derivative, is as a platinum catalyst inhibitor in silicone chemistry.[5] In the formulation of two-component addition-cure silicone elastomers and coatings, platinum catalysts are used to catalyze the hydrosilylation reaction between vinyl-functional silicones and hydride-functional siloxanes. This compound acts as a "pot life extender" by coordinating to the platinum catalyst at room temperature, preventing premature curing.[6] Upon heating, the inhibitory effect is overcome, and the curing process proceeds rapidly.[6]

Safety and Handling

This compound is considered a hazardous substance. It may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical entity with a unique combination of structural features and reactivity. Its utility as a synthetic building block and as a specialized catalyst inhibitor underscores its importance in both academic research and industrial applications. This guide provides a foundational understanding of its properties and applications, intended to empower researchers and developers in leveraging this molecule for innovative solutions in chemistry and materials science.

References

-

ChemBK. This compound. [Link]

-

PubChem. 1-Ethynylcyclohexanol. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 2809-78-1). [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlock Chemical Synthesis: The Power of 1-Ethynyl-1-cyclohexanol. [Link]

-

NIST WebBook. Cyclohexanol, 1-ethynyl-. [Link]

-

Wikipedia. 1-Ethynylcyclohexanol. [Link]

-

SpectraBase. 1-Ethynyl-cyclohexanol - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 1-Ethynylcyclopentanol. [Link]

-

NIST WebBook. Cyclohexanol, 1-ethynyl-. [Link]

-

ATDb. 1-Ethynylcyclohexanol. [Link]

-

SpectraBase. 1-Ethynyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST WebBook. Cyclohexanol, 1-ethynyl-. [Link]

- Google Patents. Process for preparing 1-ethynylcyclohexanol and homologues.

-

PubChemLite. This compound (C9H14O). [Link]

-

ResearchGate. A conventional one-dimensional 1 H NMR spectrum of... [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed Central. A Building Block Approach for the Total Synthesis of YM-385781. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Ethynyl-1-cyclohexanol in Silicone Release Coatings. [Link]

-

MDPI. Novel One-Step Total Synthesis of trans-Dehydroosthol and Citrubuntin. [Link]

-

MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

-

PubMed Central. Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions. [Link]

Sources

Synthesis and preparation of 1-Ethynyl-1-cycloheptanol

An In-Depth Technical Guide to the Synthesis and Preparation of 1-Ethynyl-1-cycloheptanol

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of this compound, a valuable propargylic alcohol intermediate in advanced organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core chemical principles, a detailed, field-proven experimental protocol, and critical safety considerations. The primary focus is on the ethynylation of cycloheptanone via a metal acetylide, a robust and widely employed methodology. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are scientifically sound and reproducible.

Introduction and Strategic Importance

This compound (CAS No: 2809-78-1, Molecular Formula: C₉H₁₄O) is a tertiary alkynyl alcohol characterized by a cycloheptyl ring attached to a hydroxyl-bearing carbon which is also part of a terminal ethynyl group.[1][2] This unique bifunctional architecture—containing both a nucleophilic alkyne and a functionalizable hydroxyl group—renders it a highly versatile building block for the synthesis of more complex molecules, including biologically active compounds and novel materials.[3] The addition of an acetylide to a carbonyl group is a fundamental carbon-carbon bond-forming reaction in organic chemistry, known as alkynylation or, in this specific case, ethynylation.[4] This guide will detail the most prevalent and reliable method for its preparation: the nucleophilic addition of an acetylide anion to cycloheptanone.

Core Synthesis: The Ethynylation of Cycloheptanone

The most direct and industrially scalable route to this compound is the reaction of cycloheptanone with a metal acetylide.[3][5] This reaction falls under the broad class of nucleophilic addition reactions to carbonyl compounds, a cornerstone of synthetic organic chemistry.[6] The process can be conceptually broken down into three critical stages: formation of the acetylide nucleophile, nucleophilic attack on the carbonyl substrate, and protonation to yield the final product.

The Underlying Reaction Mechanism

The success of the synthesis hinges on the generation of a potent carbon-based nucleophile from acetylene. Acetylene's terminal protons are weakly acidic (pKa ≈ 25) and require a very strong base for deprotonation.[7] Bases such as sodium amide (NaNH₂) or organolithium reagents are sufficiently strong to accomplish this.[7][8]

-

Deprotonation: Sodium amide in liquid ammonia abstracts a proton from acetylene, forming the sodium acetylide salt. This salt exists as a powerful nucleophile.

-

Nucleophilic Attack: The negatively charged carbon of the acetylide anion attacks the electrophilic carbonyl carbon of cycloheptanone. This breaks the C=O pi bond, with the electrons moving onto the oxygen atom to form a cycloheptyl alkoxide intermediate.[7]

-

Protonation (Workup): The reaction is quenched with a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide. This step neutralizes the reaction mixture and yields the final tertiary alcohol product, this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety measures in place.

Reagents and Equipment

| Reagent/Material | Grade | Purpose |

| Cycloheptanone | Reagent | Starting Material |

| Sodium Amide (NaNH₂) | Reagent | Strong Base |

| Anhydrous Liquid Ammonia | Reagent | Solvent/Coolant |

| Acetylene Gas | High Purity | Acetylide Source |

| Diethyl Ether (Anhydrous) | Reagent | Co-solvent/Extraction |

| Ammonium Chloride (NH₄Cl) | ACS Grade | Quenching Agent |

| Magnesium Sulfate (Anhydrous) | ACS Grade | Drying Agent |

| Three-neck round-bottom flask | - | Reaction Vessel |

| Dry ice/acetone condenser | - | Condensing NH₃ |

| Gas inlet tube | - | Acetylene Delivery |

| Dropping funnel | - | Reagent Addition |

| Mechanical stirrer | - | Agitation |

| Inert atmosphere setup (N₂/Ar) | - | Safety/Anhydrous conditions |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a three-neck flask equipped with a mechanical stirrer, a dry ice/acetone condenser fitted with a nitrogen/argon inlet, and a gas delivery tube. Ensure all glassware is oven-dried and assembled hot under a positive pressure of inert gas to exclude atmospheric moisture.

-

Generation of Sodium Acetylide: In a well-ventilated fume hood, condense approximately 250 mL of anhydrous liquid ammonia into the reaction flask at -78 °C. Cautiously add a small piece of sodium metal to produce a persistent blue color, indicating anhydrous conditions. Add a catalytic amount of ferric nitrate, followed by the portion-wise addition of sodium metal (approx. 0.5 mol). Bubble purified acetylene gas through the stirred solution until the blue color disappears, indicating the formation of sodium acetylide. A grayish-white suspension will form.

-

Ethynylation Reaction: Dissolve cycloheptanone (approx. 0.45 mol) in 100 mL of anhydrous diethyl ether. Transfer this solution to a dropping funnel and add it dropwise to the stirred sodium acetylide suspension over 1-2 hours. The temperature should be maintained by the refluxing ammonia (approx. -33 °C). After the addition is complete, allow the mixture to stir for an additional 2-3 hours.

-

Reaction Quenching and Workup: Cautiously add solid ammonium chloride (approx. 1.2 mol) in small portions to quench the reaction. Allow the liquid ammonia to evaporate overnight in the fume hood.

-

Extraction and Isolation: Add 200 mL of water to the remaining residue to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Purification: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid or low-melting solid.[3]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed through standard spectroscopic techniques.

-

Physical Properties: Colorless liquid or a low-melting solid with a boiling point of approximately 185-187 °C.[3]

-

Infrared (IR) Spectroscopy: Expected characteristic peaks include a strong, broad absorption for the O-H stretch (~3400 cm⁻¹), a sharp, medium intensity peak for the ≡C-H stretch (~3300 cm⁻¹), and a weak but sharp peak for the C≡C triple bond stretch (~2100 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A characteristic singlet for the acetylenic proton (≡C-H) around δ 2.0-2.5 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, and the cycloheptane protons will show complex multiplets in the aliphatic region (δ 1.0-2.0 ppm).

-

¹³C NMR: Signals for the two sp-hybridized carbons of the alkyne group (δ 70-90 ppm) and the sp³-hybridized carbon bearing the hydroxyl group (δ 65-75 ppm) are key indicators.

-

Critical Safety and Handling Considerations

The synthesis of this compound involves several significant hazards that demand strict adherence to safety protocols.

-

Sodium Amide (NaNH₂): This reagent is highly reactive and pyrophoric. It reacts violently with water to release flammable ammonia gas.[9][10] Critically, upon exposure to air or prolonged storage, sodium amide can form shock-sensitive and explosive peroxides, which often appear as yellow or brown discoloration.[9][11] Containers of sodium amide should be handled under an inert atmosphere, and any discolored or old containers must be treated as potential explosion hazards and reported to environmental health and safety personnel for disposal.[9]

-

Liquid Ammonia: A corrosive and toxic substance that can cause severe burns upon contact.[10] All manipulations must be conducted in a highly efficient fume hood.

-

Acetylene Gas: An extremely flammable gas that can form explosive mixtures with air. It can also form explosive acetylides with certain metals, such as copper and silver.

-

Personal Protective Equipment (PPE): At a minimum, a fire-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves are mandatory.[9][12] A Class D fire extinguisher for reactive metals and a supply of dry sand should be readily available.[9]

Conclusion

The ethynylation of cycloheptanone is a powerful and reliable method for the synthesis of this compound. This guide provides the foundational mechanistic understanding and a detailed, practical protocol necessary for its successful preparation. The causality behind each step, from the choice of a strong base to the specific workup procedure, is rooted in fundamental principles of reactivity and stability. By adhering to the outlined procedures and, most importantly, the stringent safety protocols, researchers can confidently synthesize this valuable intermediate for further application in pharmaceutical development and materials science.

References

- 1-Ethynyl-1-cyclohexanol - Smolecule. (URL: )

- This compound - Introduction - ChemBK. (2024-04-09). (URL: )

- Allyl Grignard addition to the internal alkyne carbon of propargyl alcohol - ChemSpider Synthetic Pages. (2013-06-07). (URL: )

-

Alkynylation - Wikipedia. (URL: [Link])

-

Mechanism of the Colvin alkynylation of aldehydes and ketones. - ResearchGate. (URL: [Link])

- US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google P

-

Why do Grignard reagents add to propargyl alcohols? - Chemistry Stack Exchange. (2017-01-05). (URL: [Link])

-

Catalytic Aldehyde–Alkyne Couplings Triggered by Ketyl Radicals - ACS Publications. (URL: [Link])

-

Alkynes to Aldehydes and Ketones - Chemistry Steps. (URL: [Link])

- Grignard-addition-to-propargylic-allylic-alcohols.pdf (URL: )

-

Our working hypothesis on alkynylation of ketone (M=metal, R=substituent). - ResearchGate. (URL: [Link])

- In situ propargyl Grignard addition to vinylic ketone - ChemSpider Synthetic Pages. (URL: )

-

This compound (C9H14O) - PubChem. (URL: [Link])

-

Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol - PrepChem.com. (URL: [Link])

-

This compound - NIST WebBook. (URL: [Link])

- Unlock Chemical Synthesis: The Power of 1-Ethynyl-1-cyclohexanol - NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-06). (URL: )

-

Chemical Properties of this compound (CAS 2809-78-1) - Cheméo. (URL: [Link])

-

[- Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-] - Organic Syntheses Procedure. (URL: [Link])

-

Sodium Amide | Office of Environmental Health and Safety - Princeton University. (URL: [Link])

- US2858344A - Preparation of 1-ethynylcyclohexanol - Google P

-

SODAMIDE EXTRA PURE - Loba Chemie. (URL: [Link])

-

Solved with cycloheptanone in die dilute acid. (c) Lithium - Chegg.com. (2020-03-11). (URL: [Link])

-

This compound - NIST WebBook. (URL: [Link])

-

Synthesis of cyclopentenones and butenolides by reaction of the lithium salt of P,P-diphenyl-P-(alkyl)(N-phenyl)phosphazenes with electrophilic double and triple bonds - Sci-Hub. (URL: [Link])

-

1-Ethynylcyclohexanol - Wikipedia. (URL: [Link])

-

Ketone - Wikipedia. (URL: [Link])

-

Reactions Of Acetylide Ions: Mechanisms And Predicting The Products - Clutch Prep. (2022-12-22). (URL: [Link])

Sources

- 1. PubChemLite - this compound (C9H14O) [pubchemlite.lcsb.uni.lu]

- 2. This compound [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. Alkynylation - Wikipedia [en.wikipedia.org]

- 5. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 6. Ketone - Wikipedia [en.wikipedia.org]

- 7. transformationtutoring.com [transformationtutoring.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

Navigating the Psychedelic Phenethylamine: A Technical Guide to 2,5-Dimethoxy-4-methylamphetamine (DOM)

For Researchers, Scientists, and Drug Development Professionals

Corrected Substance Identification: CAS Number 15588-95-1

This guide provides an in-depth technical overview of 2,5-Dimethoxy-4-methylamphetamine (DOM), a potent psychedelic compound. It is intended for researchers, scientists, and drug development professionals. Please note that the initially provided CAS number, 2809-78-1, corresponds to 1-Ethynyl-1-cycloheptanol. The correct CAS number for the subject of this guide, 2,5-Dimethoxy-4-methylamphetamine, is 15588-95-1 .[1][2][3][4][5]

Introduction: A Potent Psychedelic with a Complex History

2,5-Dimethoxy-4-methylamphetamine, commonly known as DOM and notoriously nicknamed STP ("Serenity, Tranquility, and Peace"), is a substituted amphetamine of the phenethylamine class.[6][7] First synthesized by the renowned chemist Alexander Shulgin, DOM is a powerful hallucinogen with a history intertwined with both scientific research and the counter-culture movement of the 1960s.[7] Its potent and long-lasting effects, coupled with a narrow therapeutic window, necessitate a thorough understanding of its properties and a rigorous approach to its handling.

This guide will delve into the chemical and physical properties of DOM, its pharmacological profile, metabolic pathways, and established analytical and synthetic methodologies. Crucially, it will also provide a comprehensive overview of the necessary safety protocols for handling this and other potent psychoactive compounds.

Physicochemical Properties

DOM is a chiral molecule, with the (R)-(-)-DOM enantiomer being the more active stereoisomer.[6] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 2,5-dimethoxy-4-methylamphetamine | [6] |

| Synonyms | DOM, STP, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane | [6] |

| CAS Number | 15588-95-1 | [1][4] |

| Molecular Formula | C₁₂H₁₉NO₂ | [1] |

| Molecular Weight | 209.29 g/mol | [2] |

| Melting Point | 61 °C | [2] |

| Solubility | Soluble in DMF (14 mg/ml), DMSO (5 mg/ml), and Ethanol (10 mg/ml). Sparingly soluble in PBS (pH 7.2) (1:1) at 0.5 mg/ml. | [1] |

| UV max | 224, 292 nm | [1][4] |

Pharmacological Profile: A Serotonergic Agonist

The primary mechanism of action for DOM's profound psychedelic effects lies in its potent agonism at serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype. This interaction is believed to be the cornerstone of its hallucinogenic properties.

Receptor Binding and Functional Activity

DOM exhibits a high affinity for 5-HT₂ₐ and 5-HT₂𝒸 receptors, with a lower affinity for other serotonin receptor subtypes. Its functional activity at these receptors is that of a full agonist. The R-(-)-DOM enantiomer is significantly more potent than the racemic mixture.

Behavioral Effects in Preclinical Models

In animal models, DOM induces a characteristic head-twitch response, which is a behavioral proxy for hallucinogenic activity in humans. It also substitutes for other known hallucinogens in drug discrimination studies.

Pharmacokinetics and Metabolism

The onset of DOM's effects is notably slow, and its duration of action can be exceptionally long, lasting from 14 to over 20 hours, and in some reported cases of high dosage, even longer.[6] This extended duration is a critical factor in its risk profile.

Absorption, Distribution, Metabolism, and Excretion

DOM is typically administered orally. Information on its oral bioavailability is limited. It is known to be extensively metabolized in various species.[4] The primary metabolic pathway involves the cytochrome P450 isoenzyme CYP2D6, which hydroxylates DOM to its main metabolite, hydroxy-DOM.[4] This metabolite can be detected in urine and serves as a biomarker for DOM intake.[4]

Caption: Primary Metabolic Pathway of DOM.

Synthesis and Analytical Methodologies

The synthesis of DOM is a multi-step process that requires expertise in organic chemistry and access to controlled precursor chemicals. Analytical methods are crucial for its identification and quantification in both seized materials and biological samples.

Synthetic Pathway Overview

A common synthetic route to DOM starts from 2,5-dimethoxytoluene. The process typically involves a Vilsmeyer-Haack formylation to produce 2,5-dimethoxy-4-methylbenzaldehyde, followed by a condensation reaction with nitroethane and subsequent reduction of the resulting nitropropene.

Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the identification and quantification of DOM. The mass spectrum of DOM shows characteristic fragmentation patterns that allow for its unambiguous identification. High-performance liquid chromatography (HPLC) coupled with various detectors is also employed for its analysis.

Caption: A typical analytical workflow for the identification and quantification of DOM.

Safety and Handling

Hazard Identification (based on DOI SDS)

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Precautionary Measures

-

Engineering Controls: Work with DOM should be conducted in a well-ventilated chemical fume hood or a glove box to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: For operations with a higher risk of aerosolization, a NIOSH-approved respirator may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

DOM should be stored in a secure, locked cabinet in a well-ventilated area, away from incompatible materials. Disposal of DOM and any contaminated materials must be carried out in accordance with all applicable federal, state, and local regulations for hazardous waste.

Regulatory Status

DOM is a controlled substance in many jurisdictions worldwide. In the United States, it is classified as a Schedule I drug under the Controlled Substances Act, meaning it has a high potential for abuse and no currently accepted medical use in treatment.[7] In the United Kingdom, DOM is a Class A drug.[7] Researchers must possess the appropriate licenses and adhere to all legal requirements for the acquisition, storage, use, and disposal of this compound.

Conclusion

2,5-Dimethoxy-4-methylamphetamine is a potent psychedelic compound with a rich history and complex pharmacological profile. Its primary action as a serotonin 5-HT₂ₐ receptor agonist makes it a valuable tool for neuroscientific research into the mechanisms of perception and consciousness. However, its significant potential for abuse and its long duration of action underscore the critical importance of stringent safety and handling protocols. This guide provides a foundational understanding of DOM's properties and the necessary precautions for its responsible use in a research setting.

References

-

chemeurope.com. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]

-

PubChem. ((+-)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride). Retrieved from [Link]

-

chemeurope.com. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]

-

lookchem. (n.d.). Cas 85563-10-6,2,5-dimethoxy-N,N-dimethyl-4-iodoamphetamine. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 2,5-Dimethoxy-4-methylamphetamine (DOM, STP) [lgcstandards.com]

- 3. 2,5-Dimethoxy-4-methylamphetamine (DOM, STP) [lgcstandards.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 2,5-Dimethoxy-4-methylamphetamine (DOM, STP) [lgcstandards.com]

- 6. 2,5-Dimethoxy-4-methylamphetamine [chemeurope.com]

- 7. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

1-Ethynyl-1-cycloheptanol molecular formula and weight

An In-depth Technical Guide to 1-Ethynyl-1-cycloheptanol: Molecular Properties, Synthesis, and Handling

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable tertiary propargyl alcohol intermediate in synthetic chemistry. The document details its fundamental chemical and physical properties, including its molecular formula and weight. A detailed, field-proven protocol for its synthesis via the ethynylation of cycloheptanone is presented, emphasizing the causality behind experimental choices to ensure reproducibility and safety. Furthermore, this guide outlines critical safety and handling procedures based on current GHS classifications and discusses its potential applications as a versatile building block in the development of more complex molecules for the pharmaceutical and materials science sectors. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded resource on this compound.

Chemical Identity and Core Properties

This compound is an organic compound characterized by a cycloheptyl ring with a hydroxyl group and an ethynyl group attached to the same carbon atom. This unique combination of a tertiary alcohol and a terminal alkyne makes it a highly useful and versatile intermediate in organic synthesis.

Molecular Formula and Weight

The fundamental molecular identifiers for this compound are summarized below. The molecular formula is C9H14O.[1][2][3][4] The precise molecular weight, derived from IUPAC atomic weights, is 138.2069 g/mol , though it is commonly rounded to 138.21 g/mol for practical laboratory use.[1][2][3]

| Identifier | Value | Source(s) |

| Molecular Formula | C9H14O | [1][2][3] |

| Molecular Weight | 138.2069 g/mol | [1][2] |

| CAS Number | 2809-78-1 | [1][2][3] |

| IUPAC Name | 1-Ethynylcycloheptanol | [1][2][3] |

| SMILES | C#CC1(O)CCCCCC1 | [3] |

| InChI Key | QKJJSXGDSZZUKI-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a colorless liquid or a low-melting solid.[4]

| Property | Value | Source(s) |

| Physical Form | Liquid, semi-solid, or solid | |

| Melting Point | -35 to -30 °C | [4] |

| Boiling Point | 185-187 °C | [4] |

| Solubility | Soluble in organic solvents (ether, benzene, alcohol) | [4] |

| Storage | Sealed in a dry environment at 2-8 °C |

Synthesis and Purification

Synthesis Principle: Nucleophilic Acetylide Addition

The most direct and reliable synthesis of this compound involves the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of cycloheptanone. This is a classic Grignard-type reaction. An organometallic acetylide, such as ethynylmagnesium bromide or lithium acetylide, is generated in situ or prepared beforehand. This powerful nucleophile then attacks the ketone, and subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol product. Cycloheptanone is listed as a primary raw material for this synthesis.[4]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis, from the preparation of the Grignard reagent to the final isolation of the purified product.

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol describes the synthesis of this compound from cycloheptanone using ethynylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Acetylene gas (or a suitable surrogate)

-

Cycloheptanone

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert gas line (N2 or Ar)

Procedure:

-

Grignard Reagent Preparation:

-

Set up a flame-dried three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet.

-

Add magnesium turnings to the flask.

-

Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the Grignard reaction (formation of ethylmagnesium bromide).

-

Once the reaction is stable, bubble dry acetylene gas through the solution to form ethynylmagnesium bromide. The reaction is complete when acetylene bubbling no longer produces a vigorous reaction.

-

-

Nucleophilic Addition:

-

Cool the flask containing the ethynylmagnesium bromide solution to 0 °C in an ice bath.

-

Dissolve cycloheptanone in an equal volume of anhydrous THF.

-

Add the cycloheptanone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C. The slow addition is crucial to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours or until Thin Layer Chromatography (TLC) indicates complete consumption of the starting ketone.

-

-

Workup and Extraction:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by adding saturated aqueous NH4Cl solution. This step protonates the alkoxide and neutralizes excess Grignard reagent.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

-

Applications in Synthetic Chemistry

This compound is not typically an end-product but rather a versatile building block. Its utility stems from the reactivity of its two functional groups: the terminal alkyne and the tertiary hydroxyl group.

-

Alkyne Moiety: The terminal C-C triple bond can participate in a wide range of reactions, including:

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form more complex structures.

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazoles, which are important scaffolds in medicinal chemistry.

-

Hydration/Hydroboration: To yield ketones or aldehydes.

-

-

Tertiary Alcohol Moiety: The hydroxyl group can be:

-

Protected: Using standard protecting groups to allow for selective reaction at the alkyne.

-

Substituted: Under acidic conditions (e.g., Meyer-Schuster rearrangement) or via conversion to a leaving group.

-

Used as a directing group: In certain catalytic reactions.

-

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.[4] The compound is classified with a "Warning" signal word.

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation | |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid direct contact with skin and eyes.[4]

-

Avoid inhalation of vapors.

-

Store in a tightly sealed container in a dry, cool place (2-8 °C) away from oxidizing agents.

-

In case of accidental contact or inhalation, seek immediate medical attention.[4]

Conclusion

This compound is a key synthetic intermediate with well-defined chemical and physical properties. Its synthesis from cycloheptanone is a robust and scalable process rooted in fundamental organometallic chemistry. The dual functionality of the terminal alkyne and tertiary alcohol provides chemists with a versatile platform for constructing complex molecular architectures relevant to drug discovery and materials science. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant and toxic properties.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook (Summary). [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 2809-78-1). [Link]

-

ChemBK. (2024, April 9). This compound. [Link]

Sources

Physical properties of 1-Ethynyl-1-cycloheptanol (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 1-Ethynyl-1-cycloheptanol

Abstract

This technical guide provides a comprehensive overview of the physical properties of this compound, with a primary focus on its melting and boiling points. As a valuable intermediate in organic synthesis, a thorough understanding of its physical characteristics is essential for researchers, scientists, and professionals in drug development. This document synthesizes available data, addresses discrepancies in reported values, and outlines standardized experimental protocols for their determination. Furthermore, it provides context by briefly comparing this compound with its more commonly cited analog, 1-Ethynyl-1-cyclohexanol, and discusses the underlying chemical principles that govern these properties.

Introduction and Chemical Identity

This compound is a tertiary alkynyl alcohol. Its structure consists of a seven-membered cycloheptane ring, with a hydroxyl (-OH) group and an ethynyl (-C≡CH) group attached to the same carbon atom. This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.[1]

It is critical to distinguish this compound from its lower homolog, 1-Ethynyl-1-cyclohexanol. The latter contains a six-membered ring and, due to its wider commercial use, has more extensively documented experimental data. This guide will focus on the cycloheptyl derivative while using data for the cyclohexyl analog for comparative purposes where appropriate.

Physicochemical Properties

The accurate determination of physical properties such as melting and boiling points is fundamental to the purification, handling, and characterization of a chemical compound. For this compound, there are notable discrepancies in the publicly available data, underscoring the importance of rigorous experimental verification.

Summary of Physical Data

The table below summarizes the reported physical properties for this compound and its cyclohexyl analog.

| Property | This compound | 1-Ethynyl-1-cyclohexanol |

| Molecular Formula | C₉H₁₄O | C₈H₁₂O[2][3][4] |

| Molecular Weight | 138.21 g/mol | 124.18 g/mol [2][3] |

| CAS Number | 2809-78-1 | 78-27-3[2][3] |

| Appearance | Colorless liquid[1] | White crystalline solid[3] |

| Melting Point | -35 to -30 °C[1] OR 53.59 °C (326.74 K) (Calculated)[5] | 30–33 °C[3][4] |

| Boiling Point | 185–187 °C[1] OR 238.53 °C (511.68 K) (Calculated)[5] | 174–180 °C[2] |

Discussion of Melting and Boiling Point Data

A significant variance exists in the reported data for this compound. One source reports a melting point range of -35 to -30 °C and a boiling point of 185-187 °C.[1] Conversely, another database provides calculated values of 53.59 °C for the melting point and 238.53 °C for the boiling point.[5] This highlights a critical issue in relying solely on database information without experimental validation. The calculated values are derived from computational models (Joback method), which can differ from empirical measurements.[5]

The physical state at room temperature is also described differently, as either a colorless liquid or a solid, which is consistent with the wide range of reported melting points. The lower melting point suggests that the presence of impurities could be a factor, as impurities tend to depress and broaden the melting range.

For comparison, 1-Ethynyl-1-cyclohexanol is consistently reported as a white solid with a melting point of 30–33 °C and a boiling point around 174–180 °C.[2][3][4] The larger cycloheptyl ring in this compound would be expected to increase the molecular weight and surface area, which generally leads to higher boiling points due to stronger van der Waals forces.[6] The tertiary nature of the alcohol, however, can lead to a more compact molecular shape, which may decrease the efficiency of crystal packing and affect the melting point.

Experimental Determination Protocols

To resolve discrepancies in reported data, direct experimental measurement is paramount. The following sections detail standardized, self-validating protocols for determining the melting and boiling points of tertiary alcohols like this compound.

Melting Point Determination

Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically 0.5-1.0 °C). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.[7] Therefore, a sharp melting point is a strong indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid sample is finely ground and packed into a capillary tube to a height of 2-3 mm.[8] Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[7]

-

Heating: The sample is heated at a steady, slow rate (1–2 °C per minute) as it approaches the expected melting point.[8] A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, leading to inaccurate results.[7]

-

Observation and Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has liquefied.[8]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] Since atmospheric pressure can vary, it is crucial to record the pressure at which the boiling point is measured. The strength of intermolecular forces, such as hydrogen bonding in alcohols, directly influences the boiling point; stronger forces require more energy to overcome, resulting in a higher boiling point.[9]

Methodology: Thiele Tube Method (Micro Scale)

This method is suitable for small sample volumes.

-

Sample Preparation: A small test tube is filled with a few milliliters of the liquid sample. A capillary tube, sealed at one end, is inverted and placed into the test tube.[10]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The setup ensures uniform heating of the sample.[10]

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation and Recording: Heating is continued until a vigorous and continuous stream of bubbles emerges from the capillary tube.[10] The heat is then removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[11] This is the point where the external pressure equals the vapor pressure of the liquid.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Synthesis and Purification Overview

The physical properties of a compound are intrinsically linked to its purity. This compound can be synthesized via the nucleophilic addition of an acetylide anion to cycloheptanone. A common laboratory method involves the reaction of cycloheptanone with sodium acetylide, which can be generated in situ from acetylene gas in a suitable solvent like liquid ammonia or with a strong base.[4] A general synthesis is also described reacting 1-bromoethyl cycloheptane with sodium acetylene.[1]

Purification of the final product, typically through vacuum distillation or recrystallization (if solid), is essential to remove unreacted starting materials and byproducts. The efficacy of this purification is best validated by measuring the melting or boiling point and comparing it to a known, reliable value.

Safety and Handling

This compound may pose potential health hazards. It is reported to be irritating to the eyes and skin, and direct contact should be avoided.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All handling should be performed in a well-ventilated fume hood. In case of accidental contact or inhalation, immediate medical attention should be sought.[1]

References

-

This compound - Introduction. (2024, April 9). ChemBK. [Link]

-

1-Ethynylcyclohexanol. (n.d.). PubChem. [Link]

-

1-Ethynylcyclohexanol. (n.d.). Wikipedia. [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. [Link]

-

Chemical Properties of this compound (CAS 2809-78-1). (n.d.). Cheméo. [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. [Link]

- Process for preparing 1-ethynylcyclohexanol and homologues. (1961).

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. [Link]

-

Comparing the Boiling Points of Alcohols. (2013, November 12). YouTube. [Link]

-

experiment (1) determination of melting points. (2021, September 19). SlideShare. [Link]

-

Experiment 5: Boiling Point and Melting Point Determination. (n.d.). Scribd. [Link]

-

Analytical Chemistry Experiment: Determination of the Boiling Point of Wine. (2008, December 21). Jeplerts' Blog. [Link]

- Preparation of 1-ethynylcyclohexanol. (1958).

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

-

Why the boiling point of tertiary alcohol is lower than straight chain alcohol? (2019, May 17). Quora. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 1-Ethynyl-1-cyclohexanol | 78-27-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 5. This compound (CAS 2809-78-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. quora.com [quora.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jeplerts.wordpress.com [jeplerts.wordpress.com]

Solubility and stability of 1-Ethynyl-1-cycloheptanol

An In-depth Technical Guide to the Solubility and Stability of 1-Ethynyl-1-cycloheptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 2809-78-1) is an organic compound featuring a seven-membered cycloalkane ring bonded to a tertiary alcohol and a terminal alkyne functional group. Its molecular structure, combining a hydrophilic alcohol group with a lipophilic cycloheptane ring and a reactive ethynyl group, makes it a valuable intermediate in various fields of organic synthesis, including the development of novel therapeutic agents and complex natural products.[1] Understanding the physicochemical properties of this molecule, particularly its solubility and stability, is paramount for its effective handling, reaction optimization, formulation, and storage.

This guide provides a comprehensive technical overview of the solubility and stability of this compound. It is designed to offer field-proven insights and robust experimental protocols to support researchers in their laboratory and development endeavors.

Physicochemical Properties

A summary of the known and calculated physicochemical properties of this compound is presented below. This data serves as a foundational reference for predicting its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 2809-78-1 | [1][2] |

| Molecular Formula | C₉H₁₄O | [2] |

| Molecular Weight | 138.21 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -35 to -30 °C | [1] |

| Boiling Point | 185-187 °C | [1] |

| Storage Temperature | 2-8 °C, Sealed in dry | |

| logP (Octanol/Water) | 1.705 (Calculated) | [2] |

| Water Solubility (log₁₀WS) | -2.65 mol/L (Calculated) | [2] |

Section 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its bioavailability and suitability for various formulation strategies. This compound's structure suggests an amphiphilic nature; the cycloheptane ring imparts nonpolar character, while the hydroxyl group provides a site for hydrogen bonding, conferring some polar solubility.

Theoretical Solubility Assessment:

-

Aqueous Solubility: The calculated Log₁₀WS of -2.65 suggests low solubility in water.[2]

-

Organic Solubility: The molecule is expected to be freely soluble in a wide range of organic solvents such as alcohols (ethanol, methanol), ethers (diethyl ether, THF), and benzene, as these can solvate the nonpolar ring while interacting with the hydroxyl group.[1] The calculated LogP of 1.705 indicates a preference for lipophilic environments over aqueous ones.[2]

Experimental Protocol for Kinetic Solubility Determination

For early-stage development, a kinetic solubility assay provides a high-throughput assessment of a compound's apparent solubility.[3] This protocol is adapted from standard industry practices and is designed to be a self-validating system.[4][5][6]

Causality: This method is chosen for its speed and relevance to early drug discovery, where compounds are often first dissolved in dimethyl sulfoxide (DMSO).[7] It measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer, mimicking conditions in many initial biological screens.

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 20 mM). Ensure complete dissolution.

-

-

Preparation of Aqueous Buffer:

-

Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., pH 7.4). Filter the buffer through a 0.22 µm filter to remove any particulate matter.

-

-

Assay Procedure (UV Spectrophotometry Method):

-

Dispense 198 µL of the PBS buffer into the wells of a 96-well microtiter plate.

-

Add 2 µL of the 20 mM DMSO stock solution to each well, resulting in a final compound concentration of 200 µM and a final DMSO concentration of 1%.

-

Include control wells containing 198 µL of PBS and 2 µL of DMSO (blank).

-

Seal the plate and shake at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for equilibration.[6]

-

After incubation, visually inspect for precipitation.

-

To separate any undissolved compound, filter the contents of each well through a solubility filter plate (e.g., 0.45 µm).[4]

-

Transfer the filtrate to a new, UV-transparent 96-well plate.

-

Measure the UV absorbance of the filtrate at the compound's λ_max. If the λ_max is unknown, determine it by scanning a dilute solution of the compound in the assay buffer.

-

Prepare a standard curve by making serial dilutions of the DMSO stock solution in a 1% DMSO/PBS mixture and measuring their absorbance.

-

-

Data Analysis and Trustworthiness:

-

Calculate the concentration of the dissolved compound in the filtrate using the standard curve.

-

The kinetic solubility is reported as the mean concentration from replicate wells (typically n=3).

-

Self-Validation: The linearity of the standard curve (R² > 0.99) ensures the reliability of the quantification. The inclusion of a blank control corrects for background absorbance from the buffer and DMSO.

-

Workflow for Kinetic Solubility Assay

Caption: Workflow for determining the kinetic solubility of this compound.

Section 2: Stability Profile and Degradation Pathways

Assessing the chemical stability of a molecule is mandated by regulatory bodies like the ICH and is crucial for determining its re-test period, storage conditions, and potential degradation products.[8][9] A forced degradation (or stress testing) study is the cornerstone of this assessment.[10]

Intrinsic Chemical Stability:

-

Tertiary Alcohol Moiety: The tertiary alcohol in this compound is resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbinol carbon.[11] However, it is susceptible to acid-catalyzed dehydration, which would lead to the formation of a more conjugated and potentially less stable enyne product. Tertiary alcohols are generally considered more stable than primary alcohols due to the inductive effect of the attached alkyl groups.[12][13]

-

Terminal Alkyne Moiety: Terminal alkynes can be susceptible to various reactions, including oxidative cleavage, hydration (to form a ketone), and polymerization, particularly in the presence of heat, light, or transition metal catalysts.

Experimental Protocol for Forced Degradation Study

Causality: This protocol is designed based on ICH guideline Q1A(R2), which recommends exposing the compound to stress conditions including hydrolysis, oxidation, heat, and light.[14] The goal is to induce degradation to a level of 5-20%, which is sufficient to identify relevant degradation products without over-stressing the molecule to form secondary, irrelevant products.[15][16] This study is essential for developing and validating a stability-indicating analytical method.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water 50:50).

-

-

Application of Stress Conditions: (Run each condition in parallel with a control sample stored at 2-8°C)

-

Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Store at 60°C for a defined period (e.g., 24 hours). After incubation, neutralize the sample with an equivalent amount of 0.1 M NaOH.[17]

-

Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Store at 60°C for 24 hours. After incubation, neutralize with an equivalent amount of 0.1 M HCl.[17]

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Store at room temperature for 24 hours.

-

Thermal Degradation: Store the sample solution at 60°C in a calibrated oven for 7 days.

-

Photostability: Expose the sample solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[18] A parallel sample should be wrapped in aluminum foil as a dark control.

-

-

Analysis of Stressed Samples:

-

At appropriate time points, withdraw aliquots from each stress condition.

-

Analyze all samples (stressed, neutralized, and controls) using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector (see Section 3).

-

The PDA detector is crucial for assessing peak purity and identifying the emergence of new peaks corresponding to degradation products.

-

-

Data Analysis and Trustworthiness:

-

Specificity: The analytical method is considered "stability-indicating" if it can resolve the degradation product peaks from the parent peak and from each other. Peak purity analysis (e.g., using PDA data) should confirm that the parent peak in stressed samples is spectrally pure.[15]

-

Mass Balance: Calculate the mass balance by summing the assay value of the parent compound and the levels of all detected degradation products. The total should ideally be between 97-104% of the initial concentration, accounting for the precision of the method.[15] A poor mass balance may indicate the formation of non-UV active or volatile degradants.

-

Workflow for Forced Degradation Study

Caption: General workflow for a forced degradation study of this compound.

Potential Degradation Pathways

Based on fundamental organic chemistry principles, the following degradation pathways for this compound can be postulated.

Caption: Postulated degradation pathways for this compound under stress conditions.

Section 3: Analytical Methodologies for Quantification

A robust, validated analytical method is required to accurately quantify this compound and its potential degradation products during stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique for this purpose.[19][20]

Protocol for Stability-Indicating HPLC Method Development

Causality: The goal of this protocol is to develop a chromatographic method that can separate the parent compound from all potential degradation products and impurities, thus demonstrating specificity.[21] A reversed-phase method is chosen as a starting point due to the compound's moderate lipophilicity (LogP ~1.7).

Methodology:

-

Understand Physicochemical Properties:

-

Review the compound's solubility, pKa (predicted pKa ~13.3), and UV absorbance characteristics.[22] The presence of the ethynyl group provides a chromophore suitable for UV detection, likely below 220 nm.

-

-

Initial Chromatographic Conditions (Scouting):

-

Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Detector: UV/PDA detector, monitoring at a low wavelength (e.g., 210 nm) and scanning from 200-400 nm to capture all potential chromophores.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: Run a broad "scouting" gradient from 5% B to 95% B over 20-30 minutes to determine the approximate elution time of the parent compound and any visible impurities.

-

-

Method Optimization:

-

Objective: Achieve a resolution (Rs) of >1.5 between the parent peak and all degradation product peaks.

-

Gradient Adjustment: Based on the scouting run, create a more focused gradient around the elution time of the analyte and its impurities. For example, if the compound elutes at 60% B, a gradient of 40-80% B over 15 minutes might be more effective.

-

Organic Modifier: If resolution is poor, switch the organic modifier from acetonitrile to methanol, as this can significantly alter selectivity.

-

pH Adjustment: While the compound is not highly ionizable, adjusting the mobile phase pH can sometimes improve the peak shape of acidic or basic degradants.

-

System Suitability: Before formal use, establish system suitability criteria. This typically includes:

-

Tailing Factor: < 2.0 for the parent peak.

-

Theoretical Plates: > 2000 for the parent peak.

-

Reproducibility: < 2.0% RSD for peak area and retention time from at least five replicate injections of a standard.

-

-

-

Validation:

-

Once optimized, the method must be validated according to ICH Q2(R1) guidelines. This involves formally demonstrating its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are critical for proving the method's specificity.[14]

-

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Quora. (2015, October 17). Are tertiary alcohols more stable or more reactive than primary alcohols? Retrieved from [Link]

-

AMSbiopharma. (2024, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

Regulatory Affairs Professionals Society (RAPS). (2024, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

-

Fiveable. (n.d.). Tertiary Alcohol Definition. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

-

Quora. (2021, June 27). Why is tertiary alcohol more stable? Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 2809-78-1). Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Flexi answers - Why is a tertiary alcohol more reactive? Retrieved from [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Kinetic solubility. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Brainly.in. (2021, March 17). explain the relative stability of primary , secondary and tertiory alcohols? Retrieved from [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). 1-Ethynyl-1-cyclohexanol CAS:78-27-3. Retrieved from [Link]

-

Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. Retrieved from [Link]

-

Teva. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

PHARMA DEVILS. (n.d.). SOP-for-Forced-Degradation-Study. Retrieved from [Link]

-

ResolveMass. (2024, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

PharmaCores. (2024, May 27). HPLC analytical Method development: an overview. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Terminal oxidation pathway of alkane degradation. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2023, November 22). HPLC Development Method and Validation. Retrieved from [Link]

-

Impactfactor. (n.d.). Various Criteria in Development & Validation of HPLC Analytical Methods. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound (CAS 2809-78-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. enamine.net [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. quora.com [quora.com]

- 13. brainly.in [brainly.in]

- 14. resolvemass.ca [resolvemass.ca]

- 15. sgs.com [sgs.com]

- 16. onyxipca.com [onyxipca.com]

- 17. pharmadevils.com [pharmadevils.com]

- 18. ICH Official web site : ICH [ich.org]

- 19. HPLC analytical Method development: an overview [pharmacores.com]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. impactfactor.org [impactfactor.org]

- 22. jnfuturechemical.com [jnfuturechemical.com]

A Technical Guide to 1-Ethynyl-1-cycloheptanol: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethynyl-1-cycloheptanol, a valuable propargyl alcohol in organic synthesis. The document delves into the historical context of its synthesis, rooted in the foundational work of Alexei Yevgrafovich Favorskii, and details the modern laboratory-scale preparation via the ethynylation of cycloheptanone. A thorough examination of the reaction mechanism, experimental protocols, and the influence of various reagents is presented. Furthermore, this guide explores the physicochemical properties and spectroscopic data of this compound, alongside its applications as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors.

Introduction: A Historical Perspective on the Ethynylation of Ketones

The journey to the synthesis of this compound is intrinsically linked to the pioneering work of Russian chemist Alexei Yevgrafovich Favorskii. In the early 1900s, Favorskii discovered a named reaction that involves the nucleophilic addition of a terminal alkyne to a carbonyl group under basic conditions, yielding a propargylic alcohol.[1][2][3] This transformation, now known as the Favorskii reaction, laid the fundamental groundwork for the synthesis of a vast array of acetylenic alcohols, including this compound.

While a singular, seminal publication detailing the initial discovery of this compound remains elusive in traditional academic literature, its synthesis is a direct application of the well-established Favorskii reaction to cycloheptanone. The principles of this reaction were further developed and patented for homologous structures like 1-ethynyl-1-cyclohexanol, indicating that the synthesis of the cycloheptanol derivative was a logical and anticipated extension of this work.[1][4] These early patents highlighted the utility of such compounds as valuable starting materials in organic synthesis due to their reactive alcohol and acetylenic functional groups.[4]

Synthesis of this compound: The Favorskii Reaction

The most common and direct method for the preparation of this compound is the ethynylation of cycloheptanone. This reaction is a classic example of the Favorskii reaction, where a metal acetylide, formed in situ, acts as the nucleophile.

Reaction Mechanism

The reaction proceeds in two key steps:

-

Deprotonation of Acetylene: In the presence of a strong base, such as an alkali metal hydroxide or amide, the terminal alkyne (acetylene) is deprotonated to form a highly nucleophilic metal acetylide.[2][3]

-